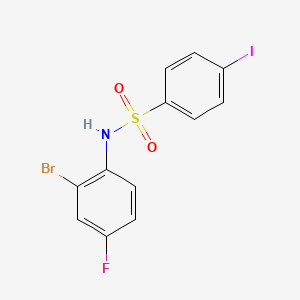![molecular formula C16H17NO2 B14224671 2-(2-hydroxyphenyl)-N-[(1S)-1-phenylethyl]acetamide CAS No. 543681-05-6](/img/structure/B14224671.png)
2-(2-hydroxyphenyl)-N-[(1S)-1-phenylethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-hydroxyphenyl)-N-[(1S)-1-phenylethyl]acetamide is an organic compound with a complex structure that includes both hydroxyphenyl and phenylethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyphenyl)-N-[(1S)-1-phenylethyl]acetamide typically involves the acylation of aniline derivatives followed by hydroxyl protection and subsequent reactions to introduce the desired functional groups. The preparation method may include steps such as:
Acylation of substituted aniline: This step involves reacting substituted aniline with acetic anhydride or acetyl chloride to form the acetamide derivative.
Hydroxyl protection: The hydroxyl group in the hydroxyphenyl ring is protected using a suitable protecting group, such as a silyl ether.
Introduction of the phenylethyl group: This can be achieved through a series of reactions, including alkylation or reductive amination.
Deprotection: The protecting group is removed to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-hydroxyphenyl)-N-[(1S)-1-phenylethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Applications De Recherche Scientifique
2-(2-hydroxyphenyl)-N-[(1S)-1-phenylethyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-(2-hydroxyphenyl)-N-[(1S)-1-phenylethyl]acetamide involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor or receptor modulator, affecting cellular processes such as signal transduction and gene expression. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-hydroxyphenyl)benzothiazole: Known for its fluorescence properties and used in bioimaging.
2-(2-hydroxyphenyl)benzoxazole: Exhibits dual fluorescence and is used in photophysical studies.
2-(2-hydroxyphenyl)quinazolinone: Used in the development of luminescent materials and biological probes.
Uniqueness
2-(2-hydroxyphenyl)-N-[(1S)-1-phenylethyl]acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of hydroxyphenyl and phenylethyl groups allows for diverse applications and interactions with various molecular targets.
Propriétés
Numéro CAS |
543681-05-6 |
|---|---|
Formule moléculaire |
C16H17NO2 |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
2-(2-hydroxyphenyl)-N-[(1S)-1-phenylethyl]acetamide |
InChI |
InChI=1S/C16H17NO2/c1-12(13-7-3-2-4-8-13)17-16(19)11-14-9-5-6-10-15(14)18/h2-10,12,18H,11H2,1H3,(H,17,19)/t12-/m0/s1 |
Clé InChI |
HRASDRZIBLDZSF-LBPRGKRZSA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC=C1)NC(=O)CC2=CC=CC=C2O |
SMILES canonique |
CC(C1=CC=CC=C1)NC(=O)CC2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-Bis(5'-hexyl[2,2'-bithiophen]-5-yl)-9H-fluoren-9-one](/img/structure/B14224592.png)
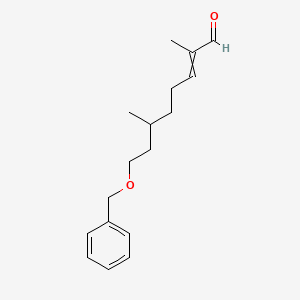
![2-[6-(2,4,6-Trichlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14224606.png)

![Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14224618.png)
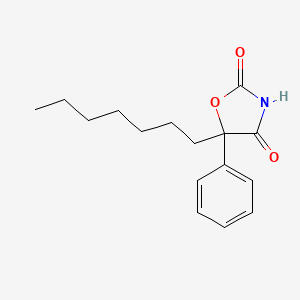
![N-[2-(5-methylpyridin-2-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B14224635.png)
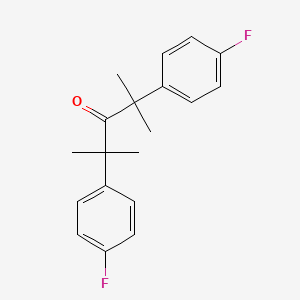
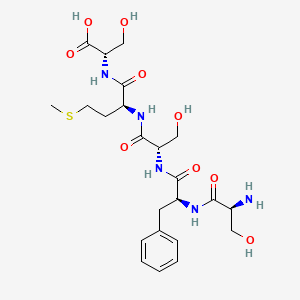

![1-Fluoro-2-[(methylselanyl)methyl]benzene](/img/structure/B14224655.png)
![N-(1-{4-[(Undec-10-en-1-yl)oxy]phenyl}ethylidene)hydroxylamine](/img/structure/B14224656.png)

